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Compound of Interest

Compound Name: Methyl 3-amino-5-cyanobenzoate

Cat. No.: B178092

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. This document
details expected spectroscopic characteristics based on known data for analogous compounds
and general principles of spectroscopy. It also outlines the standard experimental protocols for
acquiring such data.

Chemical Structure and Properties

Methyl 3-amino-5-cyanobenzoate
» Molecular Formula: CoHsN202
e Molecular Weight: 176.17 g/mol

o CAS Number: 199536-01-1

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Methyl 3-
amino-5-cyanobenzoate. It is important to note that a complete set of experimentally verified
spectra for this specific compound is not readily available in public databases. Therefore, the
data presented is a combination of predicted values and experimental data from closely related
analogs, such as methyl 3-aminobenzoate and other substituted benzoates.
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'H NMR Spectroscopy

Expected Chemical o Coupling Constant
Proton _ Multiplicity

Shift (8, ppm) (J, H2)
-OCHs 3.8-3.9 Singlet N/A
Aromatic H (ortho to - ]

~7.0-7.2 Triplet (pseudo) ~1.5-2.0
NH2)
Aromatic H (ortho to - )

~7.4-7.6 Triplet (pseudo) ~1.5-2.0
COOCHs)
Aromatic H (para to - )

~7.3-7.5 Triplet (pseudo) ~1.5-2.0
NH2)
-NH:z 4.0 - 5.5 (broad) Singlet (broad) N/A

Note: The aromatic protons will appear as closely spaced multiplets due to meta-coupling. The
exact chemical shifts are influenced by the solvent used.

13C NMR Spectroscopy

Carbon Expected Chemical Shift (8, ppm)
-C=0 (Ester) 165 - 167

Aromatic C-NH:z 147 - 149

Aromatic C-H 115-135

Aromatic C-COOCHS3 130 - 132

Aromatic C-CN 110- 112

-CN 118 - 120

-OCHs 52 - 53

FT-IR Spectroscopy
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Expected Wavenumber

Functional Group Intensity
(cm~)
N-H Stretch (Amino) 3300 - 3500 Medium (two bands)
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C=N Stretch (Nitrile) 2220 - 2240 Sharp, Medium
C=0 Stretch (Ester) 1700 - 1730 Strong
C=C Stretch (Aromatic) 1580 - 1620 Medium
C-N Stretch (Amino) 1250 - 1350 Medium
C-O Stretch (Ester) 1100 - 1300 Strong
C-H Bend (Aromatic) 700 - 900 Strong
Mass Spectrometry
lon Expected m/z Notes
[M]*+ 176.06 Molecular lon
[M+H]* 177.07 Protonated Molecular lon
[M-OCHs]* 145.05 Loss of methoxy radical
[M-COOCHs]* 117.05 Loss of carbomethoxy radical

Note: Predicted mass spectrometry data for adducts such as [M+Na]* and [M+K]* are also

available in public databases.[1]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of Methyl 3-amino-5-cyanobenzoate in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry
NMR tube.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Process the data with appropriate phasing and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover the range of 0 to 200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.

o Place the mixture into a pellet die and apply pressure to form a transparent pellet.
e Instrumentation: Use a standard FT-IR spectrometer.
o Data Acquisition:

o Record a background spectrum of the KBr pellet or the empty sample compartment.
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o Place the sample pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000 to 400 cm™—1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
analyze the fragmentation pattern of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Methyl 3-amino-5-cyanobenzoate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Methyl
3-amino-5-cyanobenzoate.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of
Methyl 3-amino-5-cyanobenzoate. While a complete set of experimentally verified data is not
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currently available in the public domain, the provided information, based on analogous
compounds and predictive methods, offers a robust framework for researchers and
professionals in the field of drug development and chemical synthesis. The outlined
experimental protocols provide a standardized approach for obtaining high-quality
spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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